molecular formula C21H25ClN4O4S B2490059 N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride CAS No. 1216497-72-1

N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride

Cat. No.: B2490059
CAS No.: 1216497-72-1
M. Wt: 464.97
InChI Key: WHIZCTCAEOVQDV-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride is a structurally complex benzamide derivative featuring a benzo[d]thiazole core, a nitrobenzamide group, and a dimethylaminopropyl side chain. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmaceutical applications. The dimethylamino group may improve membrane permeability, while the methoxy and methyl groups on the benzothiazole ring could influence electronic and steric properties .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S.ClH/c1-14-9-10-17(29-4)18-19(14)30-21(22-18)24(12-6-11-23(2)3)20(26)15-7-5-8-16(13-15)25(27)28;/h5,7-10,13H,6,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIZCTCAEOVQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride is a synthetic compound that exhibits significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of research.

The compound is characterized by the following chemical properties:

PropertyValue
Chemical FormulaC₁₅H₁₈N₄O₃S
Molecular Weight342.39 g/mol
AppearanceYellowish solid
SolubilitySoluble in water and organic solvents

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the central nervous system and cancer cells. Key mechanisms include:

  • Muscarinic Receptor Modulation : The compound acts as a positive allosteric modulator at the M4 muscarinic receptor, enhancing receptor efficacy and demonstrating selectivity over other muscarinic subtypes. This modulation can influence neurotransmitter release and has implications for treating neurodegenerative diseases .
  • Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through mechanisms involving oxidative stress and DNA damage, although specific pathways remain to be fully elucidated.

In Vitro Studies

In vitro studies have demonstrated that this compound possesses significant antiproliferative activity against several cancer cell lines, including:

  • Breast Cancer (MCF-7) : IC50 values indicate effective growth inhibition.
  • Lung Cancer (A549) : The compound shows potential in reducing cell viability.

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of the compound:

  • Efficacy in Tumor Models : In xenograft models, treatment with the compound resulted in reduced tumor growth rates compared to controls.
  • Toxicity Assessment : Initial toxicity studies indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Case Studies and Clinical Implications

  • Case Study on Neuroprotection : A study highlighted the neuroprotective effects of the compound in a rat model of Parkinson's disease. Administration led to improved motor function and reduced dopaminergic neuron loss, suggesting potential for treating neurodegenerative disorders.
  • Cancer Therapy Exploration : Ongoing clinical trials are investigating the use of this compound in combination therapies for advanced cancers, aiming to enhance efficacy while minimizing resistance.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares functional groups with several classes of bioactive molecules:

  • Benzothiazole Derivatives: The benzo[d]thiazole core is analogous to thiazolidinone derivatives (e.g., compounds in ), but the absence of a 4-oxo group in the target may reduce susceptibility to metabolic degradation .
  • Amide Linkages : Both the target compound and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () feature amide bonds, but the latter lacks the nitro group and benzothiazole system, resulting in distinct electronic profiles .
  • Nitro Substitutents : The 3-nitro group in the target compound is electron-withdrawing, contrasting with the electron-donating methyl group in ’s benzamide, which may alter reactivity in metal-catalyzed reactions .

Pharmacological and Functional Properties

  • Bioactivity: Benzothiazoles (e.g., the target) and thiazolidinones () are both associated with antimicrobial activity, but the nitro group in the target may confer enhanced reactivity or toxicity .
  • Solubility : The hydrochloride salt form improves aqueous solubility compared to neutral analogs like ’s compound, which relies on a hydroxyl group for polarity .

Data Tables

Compound Name Core Structure Key Functional Groups Solubility (mg/mL) Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride Benzo[d]thiazole Nitrobenzamide, dimethylaminopropyl, HCl salt ~15 (predicted) Anticancer (hypothesized)
N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxocoumarin-7-yloxy)acetamides Thiazolidinone/Coumarin Acetamide, 4-oxo group <5 Antimicrobial
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Methyl, hydroxy, dimethyl ~10 Catalytic directing group

Research Findings

  • Functional Group Impact : The nitro group in the target compound may enhance electrophilicity compared to ’s methyl-substituted benzamide, influencing interaction with biological targets .
  • Pharmacokinetics : The hydrochloride salt likely improves bioavailability over neutral analogs, a critical advantage for drug development.

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, starting with the formation of the benzo[d]thiazol core, followed by sequential introduction of substituents (dimethylaminopropyl, nitrobenzamide) . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency .
  • Catalysts : Bases like potassium carbonate or piperidine facilitate amide bond formation .
  • Purification : Chromatography or recrystallization ensures high purity (>95%) .
  • Continuous flow reactors : Enhance yield and scalability by maintaining precise temperature and mixing .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing purity and structural integrity?

Critical methods include:

Technique Purpose Example Data
¹H/¹³C NMR Confirm substituent connectivity and stereochemistryChemical shifts for benzo[d]thiazol protons (~δ 7.2–8.1 ppm)
Mass Spectrometry (MS) Verify molecular weight (e.g., [M+H]+ = 503.2)
HPLC Assess purity (>98% for pharmacological studies)

Q. What structural features contribute to its potential pharmacological activity?

Key motifs include:

  • Benzo[d]thiazol moiety : Enhances binding to sulfur-rich enzyme pockets .
  • Nitrobenzamide group : May act as a hydrogen-bond acceptor for target interactions .
  • Dimethylaminopropyl chain : Improves solubility and membrane permeability .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize synthesis parameters?

DoE minimizes experimental runs while maximizing data quality :

  • Factors : Temperature, solvent ratio, catalyst loading.
  • Responses : Yield, purity, reaction time.
  • Example : A 2³ factorial design identified optimal conditions (70°C, ethanol/water, 1.2 eq. K₂CO₃), improving yield from 45% to 78% .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability or impurities. Solutions include:

  • Comparative validation : Replicate assays in parallel (e.g., enzyme inhibition vs. cell-based models) .
  • Impurity profiling : Use LC-MS to identify side products (e.g., de-nitro derivatives) affecting activity .
  • Dose-response studies : Establish EC₅₀/IC₅₀ curves to confirm target specificity .

Q. How can computational methods predict biological interactions?

  • Quantum chemical calculations : Model electron density to predict reactive sites (e.g., nitro group’s electrophilicity) .
  • Molecular docking : Simulate binding to targets like cyclooxygenase-2 (COX-2), identifying key residues (e.g., Arg120, Tyr355) for mutagenesis validation .

Q. What challenges arise in scaling synthesis, and how are they addressed?

  • Issue : Low yields in batch reactors due to poor heat transfer.
  • Solution : Transition to continuous flow systems for better control (residence time: 30 min, yield: 85%) .
  • Purification at scale : Use simulated moving bed (SMB) chromatography for cost-effective separation .

Q. How does the hydrochloride salt form influence solubility and stability?

  • Solubility : Hydrochloride salt increases aqueous solubility (e.g., 12 mg/mL in PBS vs. 2 mg/mL for free base) .
  • Stability : Hygroscopicity requires storage under inert gas; degradation studies (40°C/75% RH for 6 months) confirm <5% impurity formation .

Methodological Tables

Q. Table 1. Common Impurities and Removal Strategies

Impurity Source Removal Method
De-nitro derivativeIncomplete nitrationColumn chromatography (silica gel, hexane/EtOAc)
Unreacted benzo[d]thiazol precursorStep 1 side reactionsAcid-base extraction (10% NaHCO₃ wash)

Q. Table 2. In Vitro/In Vivo Models for Mechanism and Toxicity Studies

Model Application Reference
HEK293 cells Assess COX-2 inhibition (IC₅₀ = 1.2 µM)
Zebrafish larvae Acute toxicity (LD₅₀ = 50 µM)
Rat pharmacokinetics Oral bioavailability (F = 34%)

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